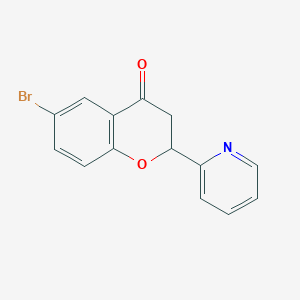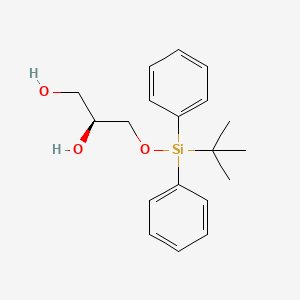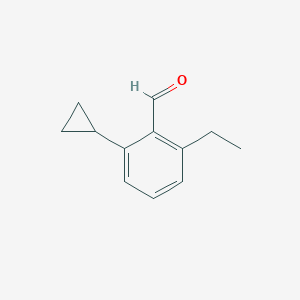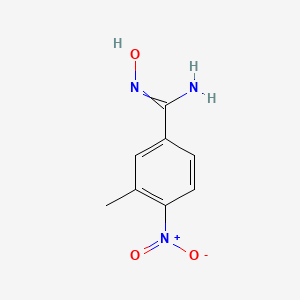
2-Chloro-5-(quinolin-2-ylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(quinolin-2-ylamino)benzoic acid is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound features a quinoline moiety attached to a benzoic acid structure, with a chlorine atom at the 2-position and an amino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(quinolin-2-ylamino)benzoic acid typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling with Benzoic Acid: The final step involves coupling the quinoline derivative with benzoic acid, which can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(quinolin-2-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-5-(quinolin-2-ylamino)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(quinolin-2-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A simpler quinoline derivative with similar biological activities.
5-Aminoquinoline: Another quinoline derivative with an amino group at the 5-position.
2-Chloro-5-Nitrobenzoic Acid: A benzoic acid derivative with a chlorine atom at the 2-position and a nitro group at the 5-position.
Uniqueness
2-Chloro-5-(quinolin-2-ylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline and benzoic acid moieties allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C16H11ClN2O2 |
|---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-chloro-5-(quinolin-2-ylamino)benzoic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-7-6-11(9-12(13)16(20)21)18-15-8-5-10-3-1-2-4-14(10)19-15/h1-9H,(H,18,19)(H,20,21) |
InChI Key |
IJUHITHHMZHIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8557948.png)
amine](/img/structure/B8557956.png)










